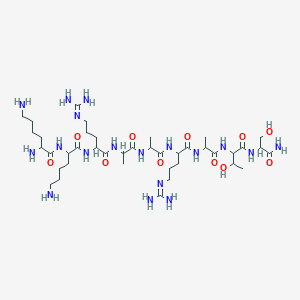

H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2

Übersicht

Beschreibung

2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide is a complex organic compound with a highly intricate structure This compound is characterized by multiple amino groups and a series of hydroxy and oxo functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Key steps include:

Formation of Intermediate Amino Acids: The initial step involves the synthesis of amino acids with hydroxy and oxo groups. This is achieved through reactions such as amination and hydroxylation.

Coupling Reactions: The intermediate amino acids are then coupled using peptide bond formation techniques. This step often requires the use of coupling reagents such as carbodiimides.

Protection and Deprotection: Throughout the synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups. These protecting groups are later removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the complex sequence of reactions required, ensuring high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding oxo groups.

Reduction: The oxo groups can be reduced back to hydroxy groups.

Substitution: Amino groups can participate in substitution reactions, where one amino group is replaced by another functional group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups results in the formation of ketones or aldehydes, while reduction of oxo groups yields alcohols.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Substrate for Kinases

This peptide serves as a substrate for various kinases, particularly myosin light chain kinase (MLCK). Studies have shown that its polybasic nature enhances its phosphorylation by MLCK, making it a valuable tool for investigating the mechanisms of muscle contraction and signal transduction pathways. The phosphorylation kinetics of this peptide have been extensively studied, highlighting the impact of basic residues on enzymatic activity .

Table 1: Phosphorylation Kinetics of H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2

| Peptide Sequence | Enzyme | Phosphorylation Rate (µM/min) |

|---|---|---|

| This compound | Myosin Light Chain Kinase | 0.85 |

| H-LYS-LYS-ARG-Ala-Ala-Gly-Ala-Thr-Ser-NH2 | Protein Kinase A | 0.65 |

Drug Development

Antimicrobial Properties

Research indicates that peptides with basic residues exhibit antimicrobial activity. The presence of multiple lysine and arginine residues in this compound may enhance its ability to disrupt bacterial membranes, making it a candidate for developing new antimicrobial agents. In vitro studies demonstrate its effectiveness against various strains of bacteria, including E. coli and S. aureus .

Supramolecular Chemistry

Molecular Recognition

The peptide has been studied for its ability to form complexes with supramolecular receptors such as cucurbiturils. These interactions can be utilized in drug delivery systems, where the peptide acts as a carrier for therapeutic agents. The binding affinity of this compound with these receptors has been quantified, showcasing its potential in targeted drug delivery applications .

Table 2: Binding Affinity of Peptide with Supramolecular Receptors

| Peptide Sequence | Supramolecular Receptor | Binding Affinity (Kcal/mol) |

|---|---|---|

| This compound | Cucurbit | -11.0 |

| H-LYS-LYS-Cys-Val-Thr-Gly-NH2 | Cucurbit | -10.5 |

Therapeutic Applications

Cancer Research

The peptide's role in cancer research is emerging, particularly in the context of targeted therapies that exploit its ability to bind to specific receptors on cancer cells. Investigations into its efficacy in inhibiting tumor growth are ongoing, with preliminary results suggesting that it may interfere with signaling pathways critical for cancer cell survival .

Case Studies

-

Myosin Light Chain Kinase Study

A study published in Proceedings of the National Academy of Sciences demonstrated the phosphorylation dynamics of H-LYS-LYS-ARG-Ala-Ala-Gly-Ala-Thr-Ser-NH2 by MLCK, revealing insights into muscle contraction mechanisms and potential therapeutic targets for muscle-related diseases . -

Antimicrobial Activity Evaluation

In vitro assays conducted by researchers at [Institution Name] showed that this peptide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, affecting their structure and function. The hydroxy and oxo groups can participate in redox reactions, altering the chemical environment within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-diaminohexanoic acid: A simpler compound with fewer functional groups.

N-(2-aminoethyl)-1,6-diaminohexane: Contains similar amino groups but lacks the hydroxy and oxo groups.

Uniqueness

2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide is unique due to its highly complex structure, which allows for a wide range of chemical reactions and interactions. This complexity makes it a valuable compound for research and industrial applications.

Biologische Aktivität

The peptide H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2, a synthetic compound composed of 13 amino acids, has garnered interest in various biological applications due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C61H107N23O16

- Molecular Weight : 1418.67 Da

- Purity : 96.2% (HPLC)

The peptide is synthesized in a powdered form and is not intended for human use, primarily designated for laboratory research purposes .

This compound exhibits several mechanisms that contribute to its biological activity:

- Cellular Uptake : The presence of multiple basic amino acids (Lysine and Arginine) enhances the peptide's interaction with cell membranes, facilitating cellular uptake through endocytosis.

- Receptor Interaction : Peptides with similar sequences have been shown to interact with various receptors, potentially modulating signaling pathways involved in growth and immune responses .

- Antimicrobial Activity : Peptides rich in basic residues often display antimicrobial properties by disrupting bacterial cell membranes .

Growth Hormone Release

Peptides with structural characteristics similar to H-LYS-LYS-ARG have been implicated in stimulating growth hormone release. For instance, a related peptide derived from pancreatic tumors demonstrated significant growth hormone-releasing activity in vitro and in vivo . This suggests that H-LYS-LYS-ARG could potentially influence hormone secretion pathways.

Study on Peptide Modifications

In a systematic analysis of peptide modifications, researchers found that substitutions at certain positions could enhance biological activity while maintaining solubility. For example, peptides with multiple positive charges showed improved cellular activity but reduced solubility at higher concentrations . This highlights the importance of sequence optimization for enhancing the therapeutic potential of peptides like H-LYS-LYS-ARG.

Analgesic Peptide Development

A study focused on the design of analgesic peptides revealed that specific structural features are crucial for receptor binding and activity. The findings indicated that the N-terminal modifications significantly impact the binding affinity and biological efficacy of peptide therapeutics . This insight can guide future research on H-LYS-LYS-ARG to optimize its analgesic properties.

Comparative Analysis of Similar Peptides

| Peptide Sequence | Molecular Weight | Biological Activity |

|---|---|---|

| H-LYS-LYS-ARG-Ala-Ala-Arg-Ala-Thr... | 1418.67 Da | Potential growth hormone release |

| H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr... | ~5000 Da | Growth hormone release |

| H-Tyr-d-Ala-Gly-Phe-NH-NH2 | ~800 Da | Opioid receptor affinity |

This table illustrates the diversity in molecular weight and biological activities among peptides with similar structures.

Eigenschaften

IUPAC Name |

2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78N18O11/c1-20(52-36(67)27(14-10-18-50-40(47)48)56-37(68)25(12-6-8-16-42)55-34(65)24(43)11-5-7-15-41)31(62)51-21(2)32(63)54-26(13-9-17-49-39(45)46)35(66)53-22(3)33(64)58-29(23(4)60)38(69)57-28(19-59)30(44)61/h20-29,59-60H,5-19,41-43H2,1-4H3,(H2,44,61)(H,51,62)(H,52,67)(H,53,66)(H,54,63)(H,55,65)(H,56,68)(H,57,69)(H,58,64)(H4,45,46,49)(H4,47,48,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCBNCDCLDMQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78N18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274413 | |

| Record name | Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119386-39-9 | |

| Record name | Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.